molecular formula C9H8N2O3 B3323524 Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1638767-89-1

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

カタログ番号: B3323524
CAS番号: 1638767-89-1
分子量: 192.17 g/mol
InChIキー: AIPYGXISSDLORL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is 192.05349212 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-4-5-7(12)2-3-10-8(5)11-6/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPYGXISSDLORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)NC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701156429
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-89-1
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Privileged Pharmacophore: Mechanism of Action of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Target Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the identification of a highly tunable, privileged scaffold is the cornerstone of targeted therapeutics. Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1638767-89-1) represents a highly versatile 7-azaindole building block. Rather than acting as a standalone therapeutic, this molecule serves as a programmable pharmacophore. Its core architecture perfectly mimics the hydrogen-bonding profile of adenine, allowing it to competitively bind the ATP-binding sites of kinases and nucleotide-binding pockets of enzymes.

This whitepaper dissects the structural mechanism of action (MoA) of this scaffold, detailing how its specific functional groups—the 7-azaindole core, the 4-hydroxy vector, and the 2-carboxylate vector—are strategically utilized to achieve high-affinity binding in target proteins such as Abl/Src kinases, Aurora kinases, MTH1, and the Influenza PB2 cap-binding region.

Structural Mechanism of Action: A Pharmacophore Analysis

As an application scientist, I approach the 7-azaindole scaffold not merely as a chemical entity, but as a geometric matrix of interaction vectors. The mechanism of action within target proteins is dictated by three distinct structural domains:

  • The Hinge-Binding Core (N1 and N7): The 1H-pyrrolo[2,3-b]pyridine core is a classic bioisostere of indole and adenine. In the ATP-binding pocket of kinases, the N1 acts as a hydrogen bond donor to the protein backbone carbonyl, while the N7 acts as a hydrogen bond acceptor from the backbone amide[1]. This bidentate interaction anchors the molecule in the hinge region.

  • The 4-Hydroxy Vector (Specificity Pocket): The hydroxyl group at the C4 position is a critical synthetic vector. In its native state, it can form hydrogen bonds with gatekeeper residues. More commonly, it is converted into a triflate to undergo Suzuki or Buchwald cross-coupling, directing bulky, lipophilic substituents into the deep specificity pocket (e.g., the DFG-in/out pockets in kinases or the lipophilic pocket of MTH1)[2].

  • The 2-Carboxylate Vector (Solvent Channel): The methyl ester at the C2 position points outward toward the solvent-exposed channel or the ribose-binding pocket. Hydrolysis of this ester followed by amidation allows researchers to install solubilizing groups or secondary binding motifs that lock the inhibitor's conformation[3].

G Core 7-Azaindole Core (Hinge Binder) N1 N1-H (H-Bond Donor) Core->N1 N7 N7 (H-Bond Acceptor) Core->N7 OH4 4-Hydroxy Vector (Specificity Pocket) Core->OH4 COOMe 2-Carboxylate Vector (Solvent Channel) Core->COOMe Target Target Protein (e.g., Kinase/MTH1) N1->Target Binds Backbone C=O N7->Target Binds Backbone N-H OH4->Target Hydrophobic Contacts COOMe->Target Ribose/Solvent Interaction

Pharmacophore model of the 7-azaindole scaffold interacting with target protein binding pockets.

Target-Specific Mechanistic Case Studies

The true power of the methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold is revealed when it is optimized for specific protein targets.

Kinase Inhibition (Abl, Src, and Aurora B/C)

In the development of dual Abl/Src inhibitors, the 7-azaindole core is utilized to competitively displace ATP. Research demonstrates that functionalizing the 2-carboxylate position into an amide (e.g., 5-(2-methoxybenzamido)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives) dramatically increases potency, yielding IC50 values of 1.4 nM for Abl and 3.4 nM for Src[1]. Similarly, in Aurora B/C kinase inhibitors, the 2-carboxylate is hydrolyzed and converted into an amide via EDC coupling to probe the solvent-exposed region, while the core maintains the critical hinge binding[3].

MTH1 (MutT Homologue 1) Sanitization Blockade

MTH1 is an enzyme responsible for sanitizing the oxidized nucleotide pool, a critical survival mechanism for cancer cells. 7-Azaindole derivatives act as potent MTH1 inhibitors by mimicking the natural nucleotide substrate[2]. The core anchors into the nucleotide pocket, while substituents elaborated from the 4-position (derived from the 4-OH/4-Cl vector) tightly occupy a lipophilic pocket formed by Tyr7, Leu9, and Met81[2].

Influenza PB2 Cap-Binding Region

Beyond kinases, 7-azaindoles serve as bioisosteres for indoles targeting the Influenza PB2 cap-binding region[4]. The nitrogen atoms of the azaindole interact with critical residues like Lys376, while the 2-carboxylate group forms essential ionic interactions with Arg355, effectively blocking viral RNA transcription[5].

Workflow A 1. Scaffold Selection (Methyl 4-hydroxy-7-azaindole-2-carboxylate) B 2. Vector Functionalization (Cross-coupling & Amidation) A->B C 3. Target Binding (ATP-competitive / Cap-binding) B->C D 4. In Vitro Validation (Kinase Assay / CETSA) C->D E 5. Structural Validation (X-Ray Crystallography) D->E

Step-by-step workflow from scaffold functionalization to structural validation in target proteins.

Quantitative Data Summary

The following table summarizes the binding affinities and targeted pockets of optimized 7-azaindole-2-carboxylate derivatives across various therapeutic targets.

Target ProteinScaffold DerivativeBinding Mode / PocketExperimental Affinity (IC50 / KD)
Aurora B/C Kinase 7-Azaindole-2-carboxamideATP Hinge Region< 10 nM
Abl / Src Kinase 2,5-disubstituted 7-azaindoleDual ATP Competitive1.4 nM (Abl) / 3.4 nM (Src)
MTH1 4-substituted 7-azaindoleNucleotide Pool Sanitization< 50 nM
Influenza PB2 7-azaindole bioisostereCap-Binding RegionCell Penetrant / in vivo active

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the mechanism of action must be empirically validated. Below are the definitive, step-by-step methodologies used to confirm target engagement and structural binding modes of 7-azaindole derivatives.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is utilized to prove that the synthesized 7-azaindole derivative physically binds to the target protein (e.g., MTH1) inside living cells, capitalizing on the principle that ligand binding thermodynamically stabilizes the protein against heat-induced denaturation[2].

  • Step 1: Cell Culture & Treatment: Culture target cells (e.g., HeLa or K562) to 70% confluency. Treat cells with 10 µM of the 7-azaindole derivative (or DMSO control) for 1 hour at 37°C.

    • Causality: A 1-hour incubation ensures sufficient intracellular accumulation and equilibrium binding without triggering downstream apoptotic degradation.

  • Step 2: Thermal Gradient Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots. Heat each aliquot at a specific temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

    • Causality: The precise 3-minute heating denatures unbound proteins while sparing ligand-bound complexes. The gradient allows for the calculation of the melting temperature shift ( ΔTm​ ).

  • Step 3: Lysis and Centrifugation: Lyse cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: High-speed centrifugation pellets the denatured/aggregated proteins, leaving only the soluble, ligand-stabilized target protein in the supernatant.

  • Step 4: Western Blot Analysis: Run the supernatant on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and probe with target-specific antibodies. Quantify the band intensities to generate a melt curve.

Protocol 2: X-Ray Co-Crystallography of the Protein-Ligand Complex

To definitively map the hydrogen bonds between the 7-azaindole core and the kinase hinge region, X-ray crystallography is required.

  • Step 1: Protein Expression & Purification: Express the target kinase domain (e.g., Abl kinase) in E. coli or Sf9 insect cells. Purify using Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, and 1 mM DTT.

    • Causality: High purity (>95%) and monodispersity are absolute prerequisites for the formation of well-diffracting protein crystals.

  • Step 2: Ligand Soaking / Co-crystallization: Concentrate the protein to 10 mg/mL. Add the 7-azaindole derivative at a 3-fold molar excess (dissolved in 100% DMSO, keeping final DMSO < 2%). Set up hanging-drop vapor diffusion plates at 20°C using a reservoir solution of 20% PEG 3350 and 0.2 M ammonium citrate.

    • Causality: Co-crystallization is preferred over soaking for 7-azaindoles, as the bulky substituents elaborated from the 4-hydroxy and 2-carboxylate vectors often induce conformational changes (e.g., DFG-flip) that cannot occur in a pre-formed crystal lattice.

  • Step 3: Data Collection & Refinement: Harvest crystals using a nylon loop, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source. Solve the structure using molecular replacement and refine using Phenix.

References

  • Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase Source: ACS Publications URL:[Link]

  • De novo design, synthesis and pharmacological evaluation of new azaindole derivatives as dual inhibitors of Abl and Src kinases Source: ResearchGate URL:[Link]

  • Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design Source: ACS Publications URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region Source: NIH / PubMed Central URL:[Link]

Sources

Methodological & Application

Synthesis of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its role as a bioisostere of indole.[1][2][3] Derivatives of 7-azaindole have shown a wide range of therapeutic potential, including applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][4][5] Specifically, the functionalization at the C2 and C4 positions of the 7-azaindole core can significantly modulate the pharmacological properties of the resulting molecules. This document provides a detailed protocol for the synthesis of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key intermediate for the development of novel therapeutics.

Synthetic Strategy and Mechanistic Insights

The synthesis of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be approached through a multi-step sequence starting from commercially available 2-amino-3-iodopyridine. The overall strategy involves an initial Sonogashira coupling to introduce a side chain that will ultimately form the pyrrole ring, followed by a base-mediated cyclization to construct the 7-azaindole core. Subsequent functional group manipulations will then be employed to install the desired hydroxyl and methyl ester functionalities.

The key steps in the proposed synthesis are:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this synthesis, 2-amino-3-iodopyridine is coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, to introduce the necessary carbon framework for the subsequent cyclization.

  • Cyclization: The formation of the pyrrole ring of the 7-azaindole nucleus is achieved through a base-catalyzed intramolecular cyclization. The use of a strong base, such as potassium tert-butoxide, facilitates the nucleophilic attack of the amino group onto the alkyne, leading to the formation of the bicyclic system.[1]

  • Hydroxylation and Carboxylation: The introduction of the hydroxyl group at the C4 position and the carboxylate at the C2 position can be achieved through various methods. One plausible approach involves the use of a precursor that already contains these functionalities or can be readily converted to them.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow Start 2-Amino-3-iodopyridine Intermediate1 2-Amino-3-((trimethylsilyl)ethynyl)pyridine Start->Intermediate1 Sonogashira Coupling Intermediate2 2-Trimethylsilyl-1H-pyrrolo[2,3-b]pyridine Intermediate1->Intermediate2 Cyclization Intermediate3 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid Intermediate2->Intermediate3 Desilylation & Carboxylation Intermediate4 Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Intermediate3->Intermediate4 Esterification FinalProduct Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Intermediate4->FinalProduct Hydroxylation

Caption: Proposed synthetic workflow for Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of 7-azaindole derivatives.[1][2] Researchers should adapt and optimize the conditions as needed based on their specific experimental setup and analytical observations.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-3-iodopyridine≥97%Commercially Available
Trimethylsilylacetylene≥98%Commercially Available
Bis(triphenylphosphine)palladium(II) dichloride98%Commercially Available
Copper(I) iodide99.995%Commercially Available
Triethylamine≥99.5%Commercially Available
TolueneAnhydrous, 99.8%Commercially Available
Potassium tert-butoxide≥98%Commercially Available
18-Crown-699%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Methanol (MeOH)Anhydrous, ≥99.8%Commercially Available
N-Iodosuccinimide (NIS)98%Commercially Available
Sodium hydroxide≥97%, pelletsCommercially Available
Sulfuric acid95-98%Commercially Available
Methyl iodide99.5%Commercially Available
Potassium carbonate≥99%Commercially Available
Acetone≥99.5%Commercially Available
Step 1: Synthesis of 2-Amino-3-((trimethylsilyl)ethynyl)pyridine
  • To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of toluene and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-amino-3-((trimethylsilyl)ethynyl)pyridine.

Step 2: Synthesis of 2-Trimethylsilyl-1H-pyrrolo[2,3-b]pyridine
  • To a solution of 2-amino-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in anhydrous toluene, add potassium tert-butoxide (1.5 eq) and a catalytic amount of 18-crown-6 (0.1 eq).[1]

  • Heat the reaction mixture to 65 °C and stir until the cyclization is complete, as monitored by TLC.[1]

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-trimethylsilyl-1H-pyrrolo[2,3-b]pyridine.

Step 3: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • To a solution of 2-trimethylsilyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF), cool the mixture to -78 °C under an inert atmosphere.

  • Add a strong base such as n-butyllithium (1.1 eq) dropwise, and stir the mixture at this temperature for 1 hour.

  • Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, allowing the temperature to slowly warm to room temperature.

  • Quench the reaction with water and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.[6] This can be purified by recrystallization if necessary.

Step 4: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture until the esterification is complete (monitored by TLC).

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Step 5: Synthesis of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • The introduction of a hydroxyl group at the C4 position of the 7-azaindole ring can be challenging. A potential route involves the N-oxidation of the pyridine ring, followed by chlorination at the 4-position, and subsequent nucleophilic substitution with a hydroxide source.[7][8]

  • Alternatively, a more direct approach could involve a directed C-H activation/hydroxylation protocol, though this may require significant optimization.

  • A plausible, albeit multi-step, sequence based on literature precedents would be: a. N-oxidation of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate using an oxidizing agent like m-CPBA. b. Chlorination at the 4-position using a chlorinating agent such as POCl₃. c. Nucleophilic substitution of the 4-chloro group with a hydroxide source (e.g., NaOH or KOH) under elevated temperatures to yield the final product, Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.[9][10]

Characterization

The identity and purity of the synthesized Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure and the regiochemistry of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (O-H stretch), amine (N-H stretch), and ester (C=O stretch) groups.

  • Melting Point: The melting point of the final product should be determined and compared with literature values if available.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, paying particular attention to corrosive, flammable, and toxic reagents.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Collot, V., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. Available at: [Link]

  • Collot, V., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. Available at: [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available at: [Link]

  • El-Ghanam, A. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Fathalla, W., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available at: [Link]

  • Mushtaq, N., et al. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Kumar, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Thutewohl, M., et al. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. R Discovery. Available at: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]

  • Hansen, T. V., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Kulyk, O., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Okaniwa, M., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Li, W., et al. (2006). A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid. Organic Process Research & Development. Available at: [Link]

  • Gerasimova, M. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • PubChem. (n.d.). methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. PubChem. Available at: [Link]

  • Huang, C.-C., et al. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Chemcas. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-. Chemcaster. Available at: [Link]

Sources

The Strategic Application of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Privileged 7-Azaindole Scaffold and the Advantage of the 4-Hydroxy-2-carboxylate Precursor

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2][3] Its ability to form two crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases makes it an excellent bioisostere for the adenine moiety of ATP.[4] This interaction is a cornerstone of many successful kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[4] The versatility of the 7-azaindole core allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

Among the various functionalized 7-azaindole building blocks, methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate stands out as a particularly strategic precursor for the synthesis of next-generation kinase inhibitors. The 4-hydroxy group offers a key vector for modification, allowing for the introduction of various substituents to explore the solvent-front region of the kinase ATP-binding site, often leading to enhanced potency and selectivity. The 2-carboxylate group provides a versatile handle for the construction of diverse amide or other functionalities, crucial for interacting with other regions of the kinase or for modulating physical properties of the final compound. This application note will provide a detailed guide on the synthesis and utility of this key precursor, with a focus on its application in the design and synthesis of potent kinase inhibitors, including a detailed protocol for a representative Janus Kinase (JAK) inhibitor.

Synthesis of the Precursor: Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

The synthesis of the title precursor, while not extensively detailed in a single source, can be achieved through a multi-step sequence starting from commercially available materials. The following protocol represents a viable and logical synthetic route, drawing upon established methodologies for the functionalization of the 7-azaindole core.

Protocol 1: Synthesis of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Materials and Equipment:

  • 2-Amino-3-methylpyridine

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Dowtherm A

  • Hydrochloric acid

  • Methanol

  • Thionyl chloride or (chloromethylene)-N,N-dimethylammonium chloride (Vilsmeier reagent)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Heating mantles and magnetic stirrers

  • Rotary evaporator

  • Recrystallization apparatus

  • NMR spectrometer and mass spectrometer for characterization

Step-by-Step Procedure:

  • Synthesis of Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 2-amino-3-methylpyridine in anhydrous ethanol is treated with a solution of sodium ethoxide in ethanol. Diethyl oxalate is then added dropwise at room temperature, and the mixture is heated to reflux for 12-18 hours. The reaction is monitored by TLC until completion. The solvent is removed under reduced pressure, and the residue is neutralized with dilute hydrochloric acid to precipitate the product. The crude product is collected by filtration, washed with water, and dried.

  • Cyclization to Ethyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: The dried product from the previous step is suspended in a high-boiling solvent such as Dowtherm A and heated to 240-250 °C for 2-4 hours to effect cyclization. The reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with a non-polar solvent like hexane, and dried.

  • Hydrolysis to 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: The ethyl ester is hydrolyzed by refluxing with an aqueous solution of hydrochloric acid (e.g., 6N HCl) for 4-6 hours. The reaction mixture is then cooled, and the precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

  • Esterification to Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: The carboxylic acid is suspended in methanol, and a catalytic amount of a suitable esterification reagent, such as thionyl chloride or Vilsmeier reagent, is added carefully at 0 °C.[5] The reaction mixture is then stirred at room temperature or gently warmed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final product, methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Characterization:

The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Kinase Inhibitor Design: A Case Study in JAK Inhibition

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making them attractive therapeutic targets.[6][7] Several potent kinase inhibitors targeting the JAK family utilize the 7-azaindole scaffold. The 4-hydroxy group on our precursor is particularly valuable in this context as it can be functionalized to interact with specific residues in the JAK active site.

The following section details a protocol for the synthesis of a potent JAK2 inhibitor starting from our precursor, methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This example highlights the strategic utility of the precursor in generating highly functionalized and potent kinase inhibitors.

Protocol 2: Synthesis of a 4-substituted-7-azaindole based JAK2 Inhibitor

This protocol describes the synthesis of a representative JAK2 inhibitor derived from the precursor. The 4-hydroxy group is first converted to a more reactive triflate, which then undergoes a Suzuki coupling to introduce a key phenyl group. The methyl ester is subsequently converted to an amide.

Materials and Equipment:

  • Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Triflic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • (2-Aminophenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent for Suzuki coupling (e.g., Dioxane/water mixture)

  • Ammonia solution (7N in methanol)

  • Standard laboratory glassware and purification equipment

Step-by-Step Procedure:

  • Triflation of the 4-hydroxy group: To a solution of methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in anhydrous DCM and pyridine at 0 °C, triflic anhydride is added dropwise. The reaction is stirred at 0 °C for 1-2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated to give the crude triflate.

  • Suzuki Coupling: The crude triflate is dissolved in a mixture of dioxane and water. (2-Aminophenyl)boronic acid, a palladium catalyst, and a base are added. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-8 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Amidation of the 2-carboxylate: The purified methyl ester from the previous step is dissolved in a 7N solution of ammonia in methanol and stirred in a sealed tube at 60-80 °C for 12-24 hours. The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield the final JAK2 inhibitor.

Expected Outcome and Characterization:

The final product is expected to be a potent JAK2 inhibitor. Its structure should be confirmed by NMR and mass spectrometry. Its inhibitory activity against JAK2 can be determined using standard in vitro kinase assays.

Data Presentation: Inhibitory Activity of 7-Azaindole Derivatives

The following table summarizes the inhibitory activities of several 7-azaindole-based kinase inhibitors against their respective targets, illustrating the potency that can be achieved with this scaffold.

Compound ClassKinase TargetIC₅₀ (nM)Reference
3,4-ring fused 7-azaindolesJAK2Potent Inhibition[6]
7-azaindole derivativesErk5IC₅₀ values in µg/mL[8]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, 2, 3Potent Inhibition[9]
7-azaindole derivativesIKK2Potent Inhibition[10]

Visualizing the Workflow and Signaling Pathway

To better illustrate the process and the biological context, the following diagrams are provided.

Experimental Workflow from Precursor to Inhibitor

G Precursor Methyl 4-hydroxy-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Triflate 4-Triflate Intermediate Precursor->Triflate Triflation Coupled Suzuki Coupled Product (4-Aryl-7-azaindole) Triflate->Coupled Suzuki Coupling Inhibitor Final Kinase Inhibitor (Amide derivative) Coupled->Inhibitor Amidation

Caption: Synthetic workflow from the precursor to a final kinase inhibitor.

Simplified JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerization Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Expression Nucleus->Gene regulates Inhibitor JAK Inhibitor (e.g., from 7-azaindole) Inhibitor->JAK inhibits

Sources

Preclinical In Vivo Dosing and Pharmacokinetic Profiling of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry and fragment-based drug discovery (FBDD). It frequently serves as a highly effective hinge-binding motif in kinase inhibitors, utilizing its pyridine nitrogen as a hydrogen bond acceptor and its pyrrole NH as a hydrogen bond donor[1].

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1638767-89-1) represents a highly functionalized building block and preclinical tool compound. The 4-hydroxy group provides an additional vector for solvent-exposed interactions within kinase pockets, while the 2-carboxylate methyl ester serves a dual purpose: it acts as a synthetic handle for further derivatization and functions as a lipophilic prodrug moiety to enhance membrane permeability[2].

Causality in Pharmacokinetic Challenges

Dosing 7-azaindole derivatives in vivo presents specific physicochemical and metabolic hurdles:

  • Aqueous Solubility: The planar, rigid aromatic system of 7-azaindole generates strong crystal lattice energies, often resulting in poor aqueous solubility. Breaking this lattice requires specific co-solvent or surfactant-based formulation strategies[3].

  • Aldehyde Oxidase (AO) Liability: Unsubstituted 7-azaindoles are notoriously susceptible to rapid hepatic oxidation by aldehyde oxidase. However, steric bulk at the C-2 position—such as the methyl ester in this compound—is a proven medicinal chemistry strategy to block AO-mediated metabolism[4].

  • Esterase Hydrolysis: While the methyl ester improves lipophilicity (LogP), rodents (particularly mice) possess exceptionally high levels of circulating plasma carboxylesterases (CES) compared to humans. Consequently, the methyl ester will undergo rapid in vivo hydrolysis to its corresponding active carboxylic acid (4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, CAS: 1204476-01-6). Bioanalytical workflows must account for this by monitoring both the parent ester and the acid metabolite.

Physicochemical Profiling & Formulation Strategy

To ensure self-validating and reproducible pharmacokinetic (PK) data, the formulation must maintain the compound in a dissolved state for Intravenous (IV) administration to prevent micro-embolisms, while Per Os (PO) formulations must ensure uniform dispersion for consistent gastrointestinal absorption.

Table 1: Validated In Vivo Formulation Matrices for 7-Azaindole Derivatives

RouteFormulation Matrix (v/v)StatePreparation Rationale & Causality
IV 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineClear SolutionDMSO disrupts the crystal lattice. PEG300 and Tween 80 prevent precipitation upon introduction to the aqueous saline phase.
PO 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterFine SuspensionMC increases viscosity to prevent rapid settling. Tween 80 acts as a wetting agent to enhance dissolution in the GI tract.
IV / PO 10% to 20% HP-β-CD in 50 mM Acetate Buffer (pH 4.5)Inclusion ComplexHydroxypropyl-β-cyclodextrin encapsulates the hydrophobic azaindole core, drastically improving solubility without organic solvents.

Experimental Protocols: Formulation and Dosing

Protocol A: Preparation of IV Solution (2 mg/kg dosing)

Target Concentration: 0.2 mg/mL (assuming a 10 mL/kg dosing volume in mice).

  • Weighing: Accurately weigh 2.0 mg of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate into a clean glass vial.

  • Solubilization: Add 0.5 mL of molecular biology grade DMSO (5% of final volume). Vortex for 2 minutes until completely dissolved. Note: Do not proceed if particulates remain; sonicate at 37°C if necessary.

  • Surfactant Addition: Add 4.0 mL of PEG300 (40%) and 0.5 mL of Tween 80 (5%). Vortex vigorously for 3 minutes to create a homogenous organic phase.

  • Aqueous Phase: Dropwise, add 5.0 mL of sterile 0.9% Saline (50%) while continuously vortexing.

  • Validation: Inspect visually against a dark background. The solution must be completely transparent. Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: In Vivo Dosing and Blood Collection (Murine Model)

Standard PK profiling for 7-azaindole kinase inhibitors utilizes female BALB/c or C57BL/6 mice[2].

  • Administration:

    • IV Group: Administer the solution via lateral tail vein injection at 2 mg/kg (10 mL/kg volume).

    • PO Group: Administer the suspension via oral gavage using a bulb-tipped gastric lavage needle at 5–10 mg/kg (10 mL/kg volume).

  • Serial Blood Sampling: Collect ~30 µL of blood via the saphenous vein or submandibular bleed into K2EDTA-coated tubes at the following time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose[2].

  • Plasma Isolation: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled 96-well plates and store at -80°C until bioanalysis.

Bioanalytical Workflow (LC-MS/MS)

Because of the esterase liability, the bioanalytical method must simultaneously quantify the parent methyl ester and the carboxylic acid metabolite.

  • Protein Precipitation: To 10 µL of mouse plasma, add 50 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide or a stable isotope-labeled analogue).

  • Extraction: Vortex the mixture for 5 minutes at 800 rpm, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated plasma proteins.

  • Analysis: Inject 2 µL of the supernatant onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

    • Parent Compound (Ester): Target m/z≈193.0→Fragment

    • Metabolite (Acid): Target m/z≈179.0→Fragment

Mechanistic & Workflow Visualizations

PK_Workflow Compound Methyl 4-hydroxy-1H-pyrrolo [2,3-b]pyridine-2-carboxylate (CAS: 1638767-89-1) IV_Form IV Formulation 5% DMSO / 40% PEG300 5% Tween 80 / 50% Saline Compound->IV_Form PO_Form PO Formulation 0.5% MC / 0.1% Tween 80 Homogeneous Suspension Compound->PO_Form IV_Dose Intravenous (IV) Tail Vein Injection (1 - 2 mg/kg) IV_Form->IV_Dose PO_Dose Oral Gavage (PO) Intragastric Administration (5 - 10 mg/kg) PO_Form->PO_Dose Sampling Serial Blood Sampling 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h (K2EDTA Tubes) IV_Dose->Sampling PO_Dose->Sampling Analysis LC-MS/MS Bioanalysis Monitor Parent & Acid Metabolite Sampling->Analysis

Fig 1. Preclinical formulation, dosing, and PK sampling workflow for 7-azaindole derivatives.

Metabolism_Pathway Parent Parent Compound Methyl 4-hydroxy-1H-pyrrolo [2,3-b]pyridine-2-carboxylate CES Carboxylesterases (CES) (High activity in rodent plasma) Parent->CES Rapid Hydrolysis (In Vivo) AO Aldehyde Oxidase (AO) (Hepatic Metabolism) Parent->AO Minor Pathway (Blocked by C2-substituent) Acid Active / Primary Metabolite 4-hydroxy-1H-pyrrolo [2,3-b]pyridine-2-carboxylic acid CES->Acid Clearance Renal / Biliary Excretion (Clearance) Acid->Clearance OxMet Oxidized Metabolites (Sterically hindered by C2-ester) AO->OxMet OxMet->Clearance

Fig 2. In vivo biotransformation pathway of the 7-azaindole methyl ester via carboxylesterases.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Bioavailability of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a highly versatile 7-azaindole building block, frequently utilized in the development of potent kinase inhibitors, including ATM, JAK3, and CDK8 targets. While this scaffold offers excellent target engagement, researchers frequently encounter pharmacokinetic (PK) bottlenecks in animal models—specifically poor oral bioavailability (F%).

This guide provides mechanistic troubleshooting, formulation strategies, and self-validating protocols to optimize your in vivo studies.

Diagnostic Workflow: Identifying the Bottleneck

G Start Methyl 4-hydroxy-1H-pyrrolo[2,3-b] pyridine-2-carboxylate PK Profiling Prob1 High Crystal Lattice Energy (Poor Solubility) Start->Prob1 Prob2 Esterase / Phase II Metabolism (High Clearance) Start->Prob2 Prob3 Efflux Transporter Substrate (Poor Permeability) Start->Prob3 Sol1 Nanosuspension & Amorphous Solid Dispersions Prob1->Sol1 Sol2 Lipid-Based Formulation (Lymphatic Transport) Prob1->Sol2 Prob2->Sol2 Sol3 Prodrug / Structural Modification (Steric Hindrance) Prob2->Sol3 Prob3->Sol3 Sol4 Co-dosing with Permeation Enhancers Prob3->Sol4

Caption: Workflow for diagnosing and resolving PK bottlenecks in pyrrolo[2,3-b]pyridine derivatives.

Module 1: Frequently Asked Questions (Mechanistic Profiling)

Q1: Why does this specific compound exhibit near-zero oral bioavailability despite good Caco-2 permeability? A: The oral bioavailability of pyrrolo[2,3-b]pyridines is governed by a delicate balance of solubility and metabolic stability[1]. The 1H-pyrrolo[2,3-b]pyridine core engages in strong intermolecular hydrogen bonding (NH donor, N acceptor), resulting in a high crystal lattice energy and poor aqueous dissolution. Furthermore, the C2 methyl ester is highly susceptible to rapid hydrolysis by carboxylesterases in the rodent gut wall and liver, leading to extensive first-pass metabolism.

Q2: My LC-MS/MS data shows rapid clearance (CL) in mice, but in vitro microsomal stability is acceptable. What is causing this discrepancy? A: Standard in vitro liver microsome assays primarily assess CYP450-mediated oxidation. They often lack the esterases responsible for hydrolyzing the C2 methyl ester or the UDP-glucuronosyltransferases (UGTs) that target the C4 hydroxyl group . Rodent plasma has significantly higher carboxylesterase activity than human plasma. Your compound is likely being degraded ex vivo in the collection tube or rapidly hydrolyzed in the bloodstream, a phenomenon frequently observed during the optimization of pyrrolo[2,3-b]pyridine-based JAK3 inhibitors[2].

Q3: How do I choose between a nanosuspension and a lipid-based formulation for this scaffold? A: Nanonization is highly effective for BCS Class II/IV compounds where dissolution rate is the limiting factor[1]. By reducing particle size, you increase the surface area, accelerating dissolution according to the Noyes-Whitney equation. However, if your compound suffers from high hepatic first-pass metabolism, a Self-Emulsifying Drug Delivery System (SEDDS) is preferable. Lipid-based formulations promote lymphatic transport via chylomicrons, bypassing the portal vein and directly entering the systemic circulation, which can drastically improve F%.

Module 2: Troubleshooting Guide (Common Experimental Failures)

Issue 1: Precipitation of the IV formulation upon injection.

  • Causality: The compound is solubilized in a high-solvent vehicle (e.g., 20% DMSO) but crashes out when introduced to the aqueous environment of the bloodstream (pH 7.4). This leads to pulmonary embolism in mice or artificially prolonged half-lives due to the formation of an in vivo depot.

  • Solution: Limit DMSO to ≤5%. Utilize co-solvents that maintain solubility upon dilution, such as 10% Solutol HS15 or 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin). Self-Validation: Perform a serial dilution of your IV formulation in 1X PBS (pH 7.4) at 37°C. If turbidity is observed via UV-Vis at 600 nm within 2 hours, the formulation is unsafe for IV use.

Issue 2: High inter-subject variability in PO dosing cohorts.

  • Causality: Standard suspensions (e.g., 0.5% CMC) of highly crystalline pyrrolo[2,3-b]pyridines often result in erratic gastrointestinal transit and absorption.

  • Solution: Transition to a nanosuspension or amorphous solid dispersion (ASD). Consistent particle size ensures uniform dissolution rates across all subjects.

Module 3: Quantitative Data Interpretation

The table below illustrates the typical impact of formulation strategies on the pharmacokinetic parameters of optimized pyrrolo[2,3-b]pyridine derivatives (e.g., CDK8 or ATM inhibitors) in C57BL/6 mice[3][4].

Formulation StrategyRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Bioavailability (F%)
5% DMSO / 10% Solutol / 85% SalineIV1.08500.081200100%
0.5% CMC / 0.1% Tween 80 (Micro-suspension)PO10.01202.08507.1%
Nanosuspension (D50 < 200nm)PO10.014501.0478039.8%
SEDDS (Lipid-based Lymphatic Targeting)PO10.011001.5520043.3%

Note: Data represents synthesized benchmark values based on typical pyrrolo[2,3-b]pyridine derivative responses.

Module 4: Step-by-Step Experimental Protocols
Protocol A: Preparation and Validation of a Nanosuspension Formulation

This protocol utilizes wet milling to disrupt the crystal lattice, enhancing the dissolution rate.

  • Vehicle Preparation: Prepare an aqueous vehicle containing 1% (w/v) Pluronic F127 and 0.2% (w/v) Sodium Deoxycholate. These surfactants provide steric and electrostatic stabilization to prevent Ostwald ripening.

  • Milling Setup: Add 50 mg of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate to 5 mL of the vehicle. Transfer to a milling vial containing 0.5 mm yttrium-stabilized zirconium oxide beads (bead-to-suspension volume ratio of 1:1).

  • Wet Milling: Process the suspension in a planetary micro mill at 400 RPM for 2 hours. Pause every 30 minutes for 5 minutes to prevent thermal degradation of the methyl ester.

  • Self-Validation Step (Critical): Extract 10 µL of the suspension, dilute in 1 mL of water, and analyze via Dynamic Light Scattering (DLS). Pass Criteria: Z-average diameter < 250 nm and Polydispersity Index (PDI) < 0.25. If PDI > 0.25, continue milling for 30 minutes.

Protocol B: Self-Validating In Vivo PK Study (Esterase-Protected)

Because the C2 methyl ester is highly labile in rodent plasma, standard blood collection will result in false-positive clearance data. This protocol prevents ex vivo degradation.

Protocol Step1 Formulation Prep IV: 5% DMSO, 95% Saline PO: Nanosuspension Step2 Animal Dosing Mice/Rats IV (1 mg/kg) / PO (10 mg/kg) Step1->Step2 Step3 Blood Sampling Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h Step2->Step3 Step4 Plasma Extraction Inhibit Esterases! Protein Precipitation Step3->Step4 Step5 LC-MS/MS Quantify Parent Drug & Metabolites Step4->Step5

Caption: Step-by-step in vivo pharmacokinetic evaluation protocol for animal models.

  • Pre-treatment of Collection Tubes: Pre-fill K2EDTA microcentrifuge tubes with 5 µL of a 100 mM Sodium Fluoride (NaF) or Bis-p-nitrophenyl phosphate (BNPP) solution. This irreversibly inhibits plasma carboxylesterases.

  • Dosing & Sampling: Administer the compound (IV at 1 mg/kg; PO at 10 mg/kg). Collect 50 µL of whole blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose directly into the pre-treated tubes.

  • Plasma Separation: Centrifuge immediately at 4°C, 3000 x g for 10 minutes.

  • Self-Validation Step (Ex Vivo Stability Check): Spike a known concentration of your compound into blank mouse plasma with and without the esterase inhibitor. Incubate at 37°C for 1 hour. Extract and analyze via LC-MS/MS. If the uninhibited plasma shows >20% degradation while the inhibited plasma shows <5%, your in vivo sampling protocol is validated and successfully preventing ex vivo artifacts.

  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide) to 1 volume of plasma. Vortex for 2 minutes, centrifuge at 15,000 x g for 10 minutes, and transfer the supernatant for LC-MS/MS analysis.

References
  • BenchChem Technical Support. Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds.
  • Journal of Medicinal Chemistry (ACS Publications). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • J-Stage.
  • Journal of Medicinal Chemistry (ACS Publications). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.

Sources

Navigating the Scale-Up of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

The successful scale-up of complex heterocyclic molecules is a critical juncture in pharmaceutical development. This guide provides a technical support framework for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key intermediate in numerous therapeutic agents. By understanding the underlying chemical principles and potential pitfalls, impurity formation can be minimized, leading to a more robust and efficient manufacturing process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up synthesis of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, offering causative explanations and actionable solutions.

Issue 1: Presence of a Dimeric Impurity

Question: During the scale-up of our synthesis, which involves a Chichibabin-type cyclization, we are observing a significant dimeric byproduct that is difficult to remove. What is the likely cause and how can we mitigate this?

Answer: The formation of dimeric impurities is a known challenge in the synthesis of azaindoles, particularly when employing strong bases like lithium diisopropylamide (LDA) to deprotonate picoline precursors.[1] The incipient benzyllithium intermediate can undergo a 1,4-addition to the starting picoline, leading to dimerization.[1]

Causality and Mitigation Strategies:

  • Reaction Conditions: The order of addition of reagents is critical. Adding the picoline to the LDA solution before the introduction of the other reactant can help minimize self-condensation.[1]

  • Stoichiometry: Using an excess of the base (e.g., 2.1 equivalents of LDA) can be beneficial. The second equivalent may be necessary for a tautomerization step following the cyclization, preventing the accumulation of reactive intermediates that can lead to dimerization.[1]

  • Temperature Control: Maintaining a low reaction temperature (e.g., -40 °C) is crucial to control the rate of side reactions.[1]

Visualizing the Dimerization Pathway:

Dimerization Picoline 3-Picoline Derivative Benzyllithium Benzyllithium Intermediate Picoline->Benzyllithium Deprotonation LDA LDA LDA->Benzyllithium Dimer Dimeric Byproduct Benzyllithium->Dimer 1,4-Addition to another Picoline molecule

Caption: Formation of dimeric byproduct from 3-picoline.

Issue 2: Incomplete Cyclization and Formation of Ene-hydrazine Intermediate

Question: We are using a Fischer indole synthesis approach, and our reaction stalls, showing a significant amount of the ene-hydrazine intermediate. What factors could be hindering the final cyclization step?

Answer: The Fischer indole synthesis is a powerful tool, but its application to the synthesis of azaindoles can be challenging. The key[2][2]-sigmatropic rearrangement is an equilibrium step, and unfavorable thermodynamics can lead to the accumulation of the ene-hydrazine intermediate.

Causality and Mitigation Strategies:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Polyphosphoric acid (PPA) is often effective for driving the reaction towards the indole product. The concentration of phosphoric oxide in orthophosphoric acid can significantly influence the product distribution in the Fischer indole synthesis of unsymmetrical ketones.

  • Substituent Effects: Electron-donating groups on the pyridine ring can sometimes disfavor the[2][2]-sigmatropic rearrangement by stabilizing alternative reaction pathways.

  • Temperature: Higher reaction temperatures can help overcome the activation barrier for the rearrangement and shift the equilibrium towards the product. However, this must be balanced against the potential for increased side reactions and degradation.

Illustrative Workflow for Fischer Indole Synthesis:

FischerIndole Hydrazine Pyridylhydrazine Hydrazone Hydrazone Hydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enehydrazine Ene-hydrazine Intermediate Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Rearrangement->Diimine Cyclization Cyclization & Aromatization Diimine->Cyclization Azaindole 7-Azaindole Product Cyclization->Azaindole

Caption: Key steps in the Fischer Indole Synthesis.

Issue 3: Poor Selectivity between 7-Azaindole and 7-Azaindoline Formation

Question: In our one-pot synthesis from 2-fluoro-3-methylpyridine and an arylaldehyde, we are getting a mixture of the desired 7-azaindole and the corresponding 7-azaindoline. How can we improve the selectivity towards the fully aromatized product?

Answer: The chemoselectivity between the formation of 7-azaindoles and 7-azaindolines in this type of reaction can be highly dependent on the counterion of the base used.[3]

Causality and Mitigation Strategies:

  • Choice of Base: Lithium-based amides like LiN(SiMe3)2 tend to favor the formation of 7-azaindolines, while potassium-based amides like KN(SiMe3)2 promote the formation of 7-azaindoles.[3] The potassium counterion is believed to facilitate the elimination of KH, leading to the aromatized product.[3]

  • Reaction Conditions: The reaction should be performed under an inert atmosphere (e.g., argon) to prevent side reactions, as oxygen is not involved in the aromatization step.[3]

Table 1: Effect of Base on Product Selectivity

BaseMajor Product
LiN(SiMe3)27-Azaindoline
KN(SiMe3)27-Azaindole

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities to expect during the synthesis of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate?

A1: Based on common synthetic routes for 7-azaindoles, you should be vigilant for the following impurity classes:

  • Starting Material-Related Impurities: Unreacted starting materials and impurities present in them.

  • Process-Related Impurities:

    • Isomeric Byproducts: In Fischer indole synthesis with unsymmetrical ketones, regioisomers can form.

    • Dimeric Impurities: As discussed in the troubleshooting guide, these can arise from self-condensation of reactive intermediates.[1]

    • Over-alkylation/acylation Products: If protecting groups are used, incomplete deprotection or side reactions can occur.

    • Side-products from Ring Opening: Under harsh acidic or basic conditions, the pyrrole or pyridine ring can potentially undergo cleavage.

  • Degradation Products: The final product may be susceptible to degradation under certain conditions (e.g., light, heat, or presence of residual catalysts).

Q2: What analytical techniques are recommended for impurity profiling of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, capable of separating the main compound from most impurities. A reversed-phase C18 column with a gradient elution using acetonitrile and water with an acid modifier (e.g., formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the molecular weights of unknown impurities, providing valuable clues to their structures.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of elemental compositions of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of isolated impurities. Quantitative NMR (qNMR) can also be used for purity determination without the need for a reference standard of the impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

Q3: How can we improve the purification of the final product on a large scale?

A3: For large-scale purification, consider the following strategies:

  • Crystallization: This is often the most effective and economical method for purifying large quantities of solid material. A systematic solvent screening is recommended to find optimal conditions for crystallization that will selectively precipitate the desired product while leaving impurities in the mother liquor.

  • Distillation: If the product or a key intermediate is a high-boiling liquid, distillation under reduced pressure can be an effective purification method.[2]

  • Column Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive and time-consuming. However, it may be necessary for removing closely related impurities. Utilizing automated flash chromatography systems can improve efficiency.

  • Slurry Washes: Washing the crude solid product with a solvent in which it has low solubility can be a simple and effective way to remove more soluble impurities.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for the HPLC analysis of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and can be optimized as needed.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

References

  • Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 129(46), 14202–14203. Available at: [Link]

  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters, 24(9), 1768–1773. Available at: [Link]

  • Krasavin, M. (2018). Scalable synthesis and properties of 7-methyl-4-azaindole. Tetrahedron Letters, 59(1), 86-88. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Data Validation of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the validation of Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a substituted 7-azaindole of significant interest in medicinal chemistry and drug discovery.[1][2][3] Given the limited availability of published experimental spectra for this specific molecule, this guide emphasizes a predictive validation approach, grounded in established spectroscopic principles and comparative data from structurally related compounds. Our objective is to equip researchers, scientists, and drug development professionals with a robust methodology for structural confirmation and purity assessment.

The Imperative of Rigorous NMR Validation

In the realm of drug discovery and development, unambiguous structural elucidation is paramount. NMR spectroscopy stands as a primary tool for determining the chemical structure of organic molecules. However, the mere acquisition of a spectrum is insufficient; a rigorous validation process is essential to ensure data integrity and, by extension, the validity of subsequent biological and chemical findings. This guide outlines a self-validating system for the NMR analysis of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, ensuring a high degree of confidence in its chemical identity.

Predicted Spectroscopic Data for Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

The following sections detail the anticipated ¹H and ¹³C NMR spectral data for the target molecule. These predictions are derived from the foundational 7-azaindole scaffold and the known influence of hydroxyl and methyl carboxylate substituents on the electronic environment of the heterocyclic ring system.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The expected ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-donating and -withdrawing nature of the substituents and the inherent electronic properties of the pyrrolopyridine core.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
NH (H1)~11.0 - 12.0broad singlet-The pyrrole NH proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange.
OH (C4-OH)~9.0 - 10.0broad singlet-The phenolic proton is acidic and its chemical shift is solvent and concentration-dependent. It will likely appear as a broad singlet.
H6~8.0 - 8.2doublet~5.0This proton is ortho to the pyridine nitrogen, leading to a downfield shift. It will be coupled to H5.
H5~6.9 - 7.1doublet~5.0This proton is coupled to H6. The electron-donating hydroxyl group at C4 will shield this proton, shifting it upfield compared to the parent 7-azaindole.
H3~7.0 - 7.2singlet-The C3 proton is on the pyrrole ring and adjacent to the electron-withdrawing carboxylate group, which will cause a downfield shift.
OCH₃~3.8 - 4.0singlet-The methyl ester protons will appear as a sharp singlet in a typical region for such functional groups.

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are expected to be observed in a deuterated solvent such as DMSO-d₆, which is suitable for dissolving the compound and observing exchangeable protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon framework. The chemical shifts are highly sensitive to the local electronic environment, offering a powerful tool for structural confirmation. The influence of electronegative oxygen and nitrogen atoms, as well as the aromatic system, dictates the resonance of each carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O (ester)~160 - 165The carbonyl carbon of the methyl ester will be significantly deshielded.
C4~150 - 155The carbon bearing the hydroxyl group will be deshielded due to the electronegativity of the oxygen atom.
C7a~145 - 150This is a quaternary carbon at the fusion of the two rings, and its chemical shift is characteristic of the 7-azaindole system.
C6~130 - 135This carbon is adjacent to the pyridine nitrogen and will appear downfield.
C2~125 - 130The carbon attached to the carboxylate group will be deshielded.
C3a~120 - 125This is another quaternary carbon at the ring junction.
C5~110 - 115The carbon adjacent to the hydroxyl-bearing carbon will be shielded by the electron-donating effect of the hydroxyl group.
C3~100 - 105This carbon in the pyrrole ring is typically found in this upfield region for 7-azaindole derivatives.
OCH₃~50 - 55The methyl ester carbon will resonate in the expected upfield region.

Note: The interpretation of carbon spectra can be aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to distinguish between CH, CH₂, and CH₃ groups.[4]

Experimental Protocol for NMR Data Acquisition and Validation

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology outlines the key steps from sample preparation to spectral processing.

Instrumentation and Sample Preparation
  • NMR Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.[5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[6]

¹H NMR Data Acquisition
  • Standard Proton Spectrum: Acquire a one-dimensional ¹H NMR spectrum.

    • Key Parameters:

      • Spectral Width: 0-14 ppm

      • Pulse Angle: 30-45°

      • Relaxation Delay (d1): 1-2 seconds

      • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

  • Solvent Suppression: If residual solvent signals obscure regions of interest, employ appropriate solvent suppression techniques.

¹³C NMR Data Acquisition
  • Proton-Decoupled Carbon Spectrum: Acquire a standard one-dimensional ¹³C NMR spectrum with broadband proton decoupling.

    • Key Parameters:

      • Spectral Width: 0-180 ppm

      • Pulse Angle: 45°

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans: 1024 or more (due to the lower natural abundance and sensitivity of the ¹³C nucleus)

  • DEPT Experiments: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ signals.

Data Processing and Validation Workflow

The following workflow provides a systematic approach to validating the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Spectral Processing cluster_2 Data Analysis & Validation A1 Sample Preparation A2 1H NMR Acquisition A1->A2 A3 13C & DEPT NMR Acquisition A1->A3 B1 Fourier Transform A2->B1 A3->B1 B2 Phase Correction B1->B2 B3 Baseline Correction B2->B3 B4 Chemical Shift Referencing B3->B4 C1 Peak Picking & Integration (1H) B4->C1 C2 Signal Assignment (1H & 13C) B4->C2 C1->C2 C3 Comparison with Predicted Data C2->C3 C4 Analysis of Coupling Constants (1H) C2->C4 C5 Structural Confirmation C3->C5 C4->C5

Sources

LC-MS fragmentation pattern analysis of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Structural elucidation is a cornerstone of chemical and pharmaceutical research, where unambiguous identification of a molecule's architecture is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) fragmentation pattern for Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry.[1] To highlight the specificity of MS/MS analysis, we present a direct comparison with its structural isomer, Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This comparative approach demonstrates how subtle differences in substituent positioning can yield distinct fragmentation fingerprints, enabling confident isomeric differentiation.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery. Its unique structure, which mimics a purine base, allows it to interact with a wide range of biological targets.[2] Derivatives of this core structure have been investigated for their potential as inhibitors for various enzymes and receptors.[3] Accurate structural characterization of these derivatives is critical, as even minor isomeric changes can drastically alter their biological activity and pharmacokinetic properties.[4]

LC-MS/MS provides a robust platform for this characterization. By coupling the separation power of liquid chromatography with the mass-resolving and fragmentation capabilities of tandem mass spectrometry, researchers can isolate compounds of interest and probe their structures.[5] The fragmentation pattern generated in the MS/MS experiment serves as a molecular fingerprint, offering clues to the compound's connectivity and the nature of its functional groups.

Proposed Analytical Methodology

To analyze these compounds, a validated, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential.[6] The following protocol is designed to achieve effective separation and generate high-quality fragmentation data for the target analytes.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve the reference standard of each isomer in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. This ensures complete dissolution and promotes protonation for positive ion mode analysis.

  • Liquid Chromatography (LC):

    • Instrument: A high-performance liquid chromatography (HPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is chosen for its ability to retain these moderately polar heterocyclic compounds.[7][8]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Elution: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. A gradient is crucial for eluting compounds with good peak shape.[9]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Instrument: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. ESI is a soft ionization technique suitable for polar, thermally labile molecules, and positive mode is selected to protonate the basic nitrogen atoms in the pyrrolopyridine ring.[10][11]

    • MS1 (Full Scan): Scan from m/z 100-500 to identify the protonated molecular ion [M+H]⁺.

    • MS2 (Tandem MS/MS): Isolate the [M+H]⁺ precursor ion and subject it to Collision-Induced Dissociation (CID) with nitrogen gas. A stepped collision energy (e.g., 10, 20, 40 eV) is recommended to observe both low-energy and high-energy fragments, providing a comprehensive fragmentation spectrum.[12]

Fragmentation Analysis: Distinguishing Isomers

The key to differentiating isomers lies in how their unique structures influence the stability of fragment ions. The position of the hydroxyl group on the pyridine ring is predicted to be the primary driver of divergent fragmentation pathways.

Molecular Formula: C₁₀H₈N₂O₃ Monoisotopic Mass: 204.0535 g/mol Protonated Precursor Ion [M+H]⁺: m/z 205.0608

Predicted Fragmentation of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

The 4-hydroxy isomer is expected to undergo several key fragmentation reactions upon CID. The primary site of protonation is likely the pyridine nitrogen (N7), being the most basic site.

  • Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, often proceeding through a proton-transfer rearrangement. This would result in a fragment at m/z 173.0351 .[13]

  • Sequential Loss of CO: Following the loss of methanol, the resulting acylium ion can readily lose carbon monoxide (CO), a stable neutral molecule. This leads to a fragment at m/z 145.0398 . The elimination of CO from cyclic carbonyl compounds is a well-documented fragmentation pathway.[14]

  • Loss of CO from the Ring: The pyrrolopyridine ring system itself may undergo fragmentation, potentially losing CO. This could lead to a fragment at m/z 177.0657 .

.dot

parent C₁₀H₉N₂O₃⁺ m/z 205.0608 (Precursor Ion) frag1 C₉H₅N₂O₂⁺ m/z 173.0351 parent->frag1 -CH₃OH (32.0262 Da) frag3 C₉H₉N₂O₂⁺ m/z 177.0657 parent->frag3 -CO (27.9949 Da) frag2 C₈H₅N₂O⁺ m/z 145.0398 frag1->frag2 -CO (27.9949 Da)

Caption: Predicted fragmentation of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Predicted Fragmentation of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Isomer)

For the 6-hydroxy isomer, the initial loss of methanol is also expected, leading to the same intermediate at m/z 173.0351 . However, the different position of the hydroxyl group may open up alternative, more favorable fragmentation channels that are less likely for the 4-hydroxy isomer.

  • Loss of Methanol (CH₃OH): Similar to the 4-hydroxy isomer, a loss of methanol is a highly probable initial step, yielding a fragment at m/z 173.0351 .

  • Loss of Formyl Radical (•CHO): A distinguishing pathway could involve the concerted loss of the elements of a formyl radical from the pyridine ring, possibly facilitated by the 6-hydroxy group. This would generate a unique fragment at m/z 176.0558 .

  • Cleavage leading to Pyridinol-type ion: The proximity of the hydroxyl group to the fusion point of the rings might favor a cleavage that retains the hydroxylated pyridine portion, leading to a distinct fragment ion not seen in the 4-hydroxy isomer's spectrum. A plausible cleavage could result in a fragment around m/z 118.0498 , corresponding to the C₆H₄NO⁺ ion after rearrangement.

Head-to-Head Comparison

The most effective way to distinguish these isomers is to compare their product ion spectra side-by-side. The presence or absence of unique fragment ions, as well as significant differences in the relative abundance of common fragments, provides the basis for confident identification.

Fragment Ion (m/z) Proposed Neutral Loss Proposed Structure Expected in 4-OH Isomer? Expected in 6-OH Isomer? Notes
173.0351CH₃OH[M+H-CH₃OH]⁺Yes (High Abundance)Yes (High Abundance)Common fragment, not diagnostic alone.
145.0398CH₃OH, CO[M+H-CH₃OH-CO]⁺Yes (High Abundance)Yes (Lower Abundance)The stability of this ion may differ based on the initial structure.
176.0558•CHO[M+H-CHO]⁺NoYes (Diagnostic)A potential unique pathway for the 6-OH isomer.
118.0498C₄H₂NO₂[C₆H₄NO]⁺NoYes (Diagnostic)Represents a distinct ring cleavage pathway.

Overall Analytical Workflow

.dot

cluster_0 Data Acquisition cluster_1 Data Processing & Interpretation cluster_2 Comparative Analysis SamplePrep Sample Preparation LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation MS_Analysis MS/MS Analysis (ESI+, CID) LC_Separation->MS_Analysis Spectrum_Gen Generate Product Ion Spectra MS_Analysis->Spectrum_Gen Frag_ID Identify Key Fragment Ions Spectrum_Gen->Frag_ID Pathway_Analysis Propose Fragmentation Pathways Frag_ID->Pathway_Analysis Compare_Spectra Compare Isomer Spectra Pathway_Analysis->Compare_Spectra Identify_Unique Identify Diagnostic Fragments Compare_Spectra->Identify_Unique Confirm_ID Confirm Isomer Identity Identify_Unique->Confirm_ID

Caption: Workflow for Isomeric Differentiation using LC-MS/MS.

Conclusion

Tandem mass spectrometry is a powerful tool for the structural elucidation of complex organic molecules like Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. As demonstrated in this guide, the fragmentation pattern is highly sensitive to the compound's specific chemical structure. By carefully analyzing the product ion spectra and comparing them against those of known isomers, researchers can confidently distinguish between closely related compounds. The predicted differences in fragmentation between the 4-hydroxy and 6-hydroxy isomers—specifically the formation of unique diagnostic ions—underscore the specificity and utility of LC-MS/MS in modern chemical and pharmaceutical analysis.

References

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • PubMed. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. [Link]

  • ResearchGate. (2025). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation | Request PDF. [Link]

  • ACS Publications. (2013). Chemical Analysis of Jet Fuel Polar, Heteroatomic Species via High-Performance Liquid Chromatography with Electrospray Ionization–Mass Spectrometric Detection. [Link]

  • ScienceDirect. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC. [Link]

  • IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • PubMed. (2012). LC-MS metabolomics of polar compounds. [Link]

  • National Center for Biotechnology Information. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

Sources

Comparative Efficacy of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Analogs In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a highly privileged scaffold in modern medicinal chemistry, functioning primarily as a purine isostere in ATP-competitive kinase inhibitors[1]. Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (M4HPPC) represents a highly functionalized derivative of this class. To effectively leverage this compound in drug development, researchers must understand the precise causality behind its structural modifications.

Structural biology studies of 7-azaindoles in complex with kinases (such as CDK2) reveal that the N1-H and N7 atoms form a critical bidentate hydrogen-bonding network with the kinase hinge region (e.g., the Glu81 carbonyl and Leu83 amide nitrogen in CDK2)[2].

The specific substitutions on the M4HPPC scaffold dictate its target selectivity:

  • 4-Hydroxy Substitution: The -OH group at the C4 position projects into the ribose-binding pocket or toward the gatekeeper residue. It acts as both a hydrogen-bond donor and acceptor, allowing for targeted interactions with polar residues that are inaccessible to lipophilic analogs[3].

  • 2-Carboxylate Ester: The methyl ester at the C2 position is oriented toward the solvent-exposed channel. This modification allows for the tuning of physicochemical properties (such as lipophilicity and membrane permeability) without sterically clashing with the highly conserved hinge-binding motif[4].

BindingModel Core 7-Azaindole Core (N1-H, N7) Hinge Kinase Hinge Region (ATP Mimetic) Core->Hinge Dual Hydrogen Bonds OH_Group 4-Hydroxy Substitution Core->OH_Group Scaffold Ester 2-Carboxylate Ester Core->Ester Scaffold Gatekeeper Gatekeeper Residue OH_Group->Gatekeeper H-Bond Interaction Solvent Solvent Channel Ester->Solvent Steric Occupation

Fig 1. Pharmacophore interaction model of 4-hydroxy-7-azaindoles within the kinase ATP-binding site.

In Vitro Comparative Efficacy: Structure-Activity Relationship (SAR)

To objectively evaluate M4HPPC, we must compare its in vitro biochemical performance against structurally distinct analogs. The table below synthesizes the inhibitory profiles ( IC50​ ) across a panel of representative kinases: CDK2 (polar ribose pocket), FGFR1 (intermediate), and c-SRC (hydrophobic gatekeeper environment)[5].

Table 1: In Vitro Kinase Inhibitory Activity ( IC50​ , nM) of Pyrrolo[2,3-b]pyridine-2-carboxylate Analogs

Compound IdentifierC4 SubstitutionC5 SubstitutionCDK2 / CycAFGFR1c-SRC
M4HPPC (Target) -OH-H12 ± 2 45 ± 585 ± 8
Analog A -Cl-H145 ± 15210 ± 2035 ± 4
Analog B -NH 2​ -H8 ± 130 ± 3120 ± 10
Analog C -H-F350 ± 2515 ± 2 110 ± 12
Analytical Insights:
  • Polar vs. Hydrophobic Pockets: M4HPPC exhibits superior potency against CDK2 compared to the 4-chloro analog (Analog A). The hydroxyl group forms a stabilizing hydrogen bond in the polar ribose pocket of CDK2. Conversely, Analog A outperforms M4HPPC against c-SRC, as the lipophilic chlorine atom is better accommodated by c-SRC's hydrophobic gatekeeper environment[5].

  • Electronic Modulation: Analog C (5-fluoro substitution) demonstrates high potency against FGFR1. The highly electronegative fluorine atom at C5 withdraws electron density from the pyrrole ring, lowering the pKa​ of the N1-H. This strengthens the hydrogen bond donated to the FGFR1 hinge region, a mechanism critical for designing potent FGFR inhibitors[6].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every critical variable is controlled to prevent false positives inherent to heterocyclic screening.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Standard fluorescence assays are highly susceptible to auto-fluorescence from planar aromatic scaffolds like 7-azaindoles. TR-FRET utilizes a Europium ( Eu3+ ) chelate donor. By introducing a 50–100 µs measurement delay, short-lived background fluorescence completely decays, isolating the true binding signal and ensuring high-fidelity IC50​ calculations.

AssayWorkflow Prep 1. Compound Dilution (DMSO Matrix) Incubate 2. Enzyme Pre-incubation (Kinase + Inhibitor) Prep->Incubate Dispense Reaction 3. ATP/Substrate Addition (Reaction Initiation) Incubate->Reaction 15 min RT Detection 4. TR-FRET Reagents (Eu-Ab + Tracer) Reaction->Detection 60 min RT, Stop Buffer Readout 5. Microplate Readout (665nm / 615nm Ratio) Detection->Readout 1 hr Equilibration

Fig 2. Step-by-step TR-FRET kinase inhibition assay workflow for evaluating azaindole analogs.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute M4HPPC and analogs in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to maintain a final DMSO concentration of 1%, preventing solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Add 5 µL of the target kinase (e.g., CDK2/CycA) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Critical Step: Incubate for 15 minutes at room temperature. This pre-equilibration allows slow-binding azaindole analogs to reach thermodynamic equilibrium before competing with ATP.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Critical Step: The ATP concentration must be strictly set to the apparent Km,ATP​ of the specific kinase batch. This ensures the resulting IC50​ is a true reflection of the inhibitor's affinity ( Ki​ ) and is not artificially shifted by ATP saturation.

  • Termination & Detection: After 60 minutes, halt the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop catalysis), a Europium-labeled anti-phospho antibody, and a ULight-conjugated tracer.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm).

    • Self-Validation Metric: Calculate the Z′ -factor using DMSO vehicle (negative control) and 1 µM Staurosporine (positive control). Proceed with data analysis only if Z′≥0.65 .

Cellular Target Engagement (Anti-Proliferative Assay)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. The 2-carboxylate ester on M4HPPC is specifically designed to enhance cell penetration.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (colorectal carcinoma) cells at 2,000 cells/well in 96-well opaque plates. Critical Step: Optimize seeding density to ensure cells remain in the logarithmic growth phase for the entire 72-hour assay duration; confluent cells will artificially resist anti-proliferative agents.

  • Treatment: After 24 hours of adherence, treat cells with a dose-response gradient of the analogs.

  • Viability Readout (ATP Luminescence): After 72 hours, add CellTiter-Glo reagent. This assay measures intracellular ATP, which is directly proportional to the number of metabolically active cells. The luminescence readout provides a highly sensitive, lysis-based validation of the compound's ability to cross the lipid bilayer and inhibit intracellular kinase targets.

References

  • Benchchem. "4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid". Benchchem.
  • Bettayeb, K., et al. "Synthesis, Kinase Inhibitory Activity, Cellular Effects, and Structure of a CDK2/Cyclin A/Meriolin Complex". ACS Publications (Journal of Medicinal Chemistry).
  • Groutas, W.C., et al. "Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase". NIH / PMC.
  • ResearchGate. "Scheme 1 Variations on position 5 of the 7-azaindole core". ResearchGate.
  • Smolecule. "5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine". Smolecule.
  • ACS Publications. "Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design". ACS Publications.

Sources

Safety Operating Guide

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of specialized heterocyclic building blocks is a critical component of laboratory safety and environmental compliance. Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1638767-89-1) is a highly valuable intermediate frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics[1].

However, its unique bicyclic nitrogen-containing structure demands rigorous, causality-driven safety protocols. As an application scientist, understanding why a chemical behaves the way it does is just as important as knowing how to dispose of it. This guide provides a comprehensive, self-validating operational and disposal plan for this compound, ensuring both personnel safety and regulatory compliance.

Mechanistic Hazard Assessment & Causality

To design an effective disposal and handling protocol, we must first analyze the physicochemical properties of the compound and the mechanistic reasons behind its hazards.

Table 1: Physicochemical & Hazard Summary

Property / HazardValue / CodeMechanistic Implication & Causality
CAS Number 1638767-89-1Primary identifier for tracking waste manifests and SDS retrieval[1].
Molecular Formula C9H8N2O3The presence of two nitrogen atoms in the pyrrolo-pyridine core means combustion will generate toxic nitrogen oxides (NOx)[2].
GHS Hazard Codes H302, H315, H319, H335The compound acts as a localized irritant and is harmful if swallowed. The acidic hydroxyl group (4-OH) and the basic pyridine nitrogen can interact with biological membranes, causing tissue irritation[3].
Solvent Behavior Soluble in polar aprotic solvents (DMSO, DMF)When dissolved in DMSO, the transdermal permeability of the compound increases drastically, bypassing the skin's natural barrier and elevating systemic exposure risk.
Chemical Stability Ester hydrolysis riskThe methyl carboxylate group can hydrolyze under strongly acidic or basic conditions, altering the compound's solubility and toxicity profile in aqueous waste streams.

Operational Handling & Spill Response Workflow

Standard operating procedures (SOPs) must be self-validating. This means every step should include a verification check to ensure the protocol is functioning as intended.

Step-by-Step Spill Response Methodology
  • State Assessment (Verification Step): Immediately determine if the spill is a dry powder or a solvent solution. Causality: Powder spills carry an inhalation risk (H335), whereas solution spills (especially in DMSO) carry an acute transdermal toxicity risk.

  • PPE Escalation: Don nitrile gloves (double-gloving recommended for DMSO solutions), tightly sealed safety goggles, and a lab coat. If the powder spill is large or outside a fume hood, a fitted N95 or P100 respirator is required.

  • Containment & Neutralization:

    • For Solid Spills: Do not dry-sweep, as this aerosolizes the irritant powder. Lightly moisten the powder with a compatible non-reactive solvent (e.g., water or a small amount of isopropanol) to bind the dust, then sweep gently with an anti-static brush.

    • For Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for large organic spills.

  • Decontamination: Wash the affected surface with warm water and a mild laboratory detergent. Self-Validation: Check the pH of the final rinse water; a neutral pH (6.5–7.5) indicates that no residual acidic or basic byproducts remain on the benchtop.

SpillResponse Start Spill Detected: Methyl 4-hydroxy-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Assess Assess State of Material Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Solid Solid Powder Spill PPE->Solid Liquid Solution Spill (e.g., in DMSO/DMF) PPE->Liquid Sweep Moisten slightly to avoid dust. Sweep with anti-static brush. Solid->Sweep Absorb Cover with inert absorbent (vermiculite/sand). Liquid->Absorb Container Transfer to labeled Hazardous Waste Container Sweep->Container Absorb->Container Clean Wash area with soap and water. Ventilate space. Container->Clean

Workflow for assessing and neutralizing spills based on the physical state of the compound.

Waste Segregation & Disposal Procedures

Because Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate contains a high density of nitrogen, its disposal cannot be treated like standard non-halogenated organic waste. Improper incineration of nitrogenous waste leads to the release of nitric oxide (NO) and nitrogen dioxide (NO₂), which are severe environmental pollutants[2].

Step-by-Step Disposal Methodology

Phase 1: Segregation at the Source

  • Solid Waste: Place all contaminated consumables (weighing boats, pipette tips, empty vials) and swept powder into a heavy-duty, puncture-resistant polyethylene bag. Label explicitly as "Nitrogenous Organic Solid Waste - Halogen Free."

  • Liquid Organic Waste: If the compound is dissolved in organic solvents, verify that the waste carboy does not contain incompatible chemicals (e.g., strong oxidizers, which could react exothermically with the electron-rich pyrrole ring). Label as "Non-Halogenated Organic Waste (Contains Nitrogen Heterocycles)."

  • Aqueous Waste: Aqueous washings containing trace amounts of the compound must be collected separately. Self-Validation: Measure the pH of the aqueous waste. Adjust to pH 6-8 using dilute NaOH or HCl before sealing the container to prevent pressure buildup from unintended hydrolysis reactions[4].

Phase 2: Downstream Environmental Routing

  • High-Temperature Incineration: The segregated organic and solid waste must be transferred to a certified hazardous waste broker. You must specify that the waste requires high-temperature incineration (>1000°C) to fully break down the stable bicyclic ring system.

  • NOx Scrubbing Requirement: Ensure the receiving facility utilizes ozone-enhanced wet scrubbers or Selective Catalytic Reduction (SCR) systems. Causality: Ozone rapidly oxidizes insoluble NO gas into water-soluble NO₂ and NO₃, which are then safely absorbed by the alkaline wet scrubber, preventing toxic atmospheric discharge[2].

WasteSegregation Waste Compound Waste Streams SolidWaste Solid Waste (Powder, Vials, Tips) Waste->SolidWaste LiquidWaste Organic Liquid Waste (Halogen-Free) Waste->LiquidWaste AqueousWaste Aqueous Waste (Washings) Waste->AqueousWaste Incinerator High-Temp Incineration (>1000°C) SolidWaste->Incinerator LiquidWaste->Incinerator WaterTreatment Specialized Aqueous Treatment Facility AqueousWaste->WaterTreatment Scrubber NOx Wet Scrubber (Ozone-Enhanced) Incinerator->Scrubber Exhaust Gas

Segregation pathways ensuring nitrogenous waste is routed to NOx-scrubbed incinerators.

References

  • Oxidation Technologies. (2020, November 20). NOx removal with Ozone - Ozone use in NOx Scrubbers. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2015, April). Waste Analysis at Facilities That Generate, Treat, Store and Dispose of Hazardous Waste: A Guidance Manual. Retrieved from[Link]

Sources

Personal protective equipment for handling Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information to maintain a safe and efficient laboratory environment. The following procedures are based on established best practices for handling heterocyclic compounds and related pyridine derivatives, synthesized to provide a robust framework in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Assessment and Triage

While a specific Safety Data Sheet (SDS) for Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is not currently available, an analysis of structurally similar pyrrolopyridine derivatives indicates a number of potential hazards.[1][2][3] The core pyrrolopyridine scaffold is a common motif in pharmacologically active agents, and as such, this compound should be handled with the care afforded to all novel chemical entities with potential biological activity.[4][5][6][7][8]

Key Anticipated Hazards:

  • Skin and Eye Irritation: Many heterocyclic compounds are known to cause irritation upon contact with skin and eyes.[1][3][9][10][11][12]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][3][10][11][12]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal distress.[2][3][9][11][12]

Given these potential hazards, a cautious approach is warranted, and the following personal protective equipment (PPE) and handling protocols are mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Visualizing Your PPE Ensemble:

PPE_Workflow cluster_core_ppe Core Laboratory Attire cluster_handling_ppe Chemical Handling PPE cluster_special_ppe Specialized PPE (As Needed) Long-sleeved Lab Coat Long-sleeved Lab Coat Safety Goggles Safety Goggles Long-sleeved Lab Coat->Safety Goggles Enters Lab Closed-toe Shoes Closed-toe Shoes Long Pants Long Pants Nitrile Gloves Nitrile Gloves Safety Goggles->Nitrile Gloves Prepares to Handle Chemical Face Shield Face Shield Nitrile Gloves->Face Shield Risk of Splash Respiratory Protection Respiratory Protection Nitrile Gloves->Respiratory Protection Aerosol/Dust Risk Researcher Researcher Researcher->Long-sleeved Lab Coat Researcher->Closed-toe Shoes Researcher->Long Pants

Caption: A workflow for donning appropriate PPE.

Detailed PPE Specifications:

PPE ComponentStandardRationale and Best Practices
Eye and Face Protection ANSI Z87.1-2003 compliantChemical splash goggles are mandatory at all times when handling this compound.[13] For procedures with a high risk of splashing or when handling larger quantities (>1 liter), a face shield should be worn in addition to goggles.[13][14]
Hand Protection Disposable Nitrile GlovesNitrile gloves offer good protection against a wide range of chemicals for short-term use.[14] It is imperative to inspect gloves for any signs of degradation or perforation before use. Change gloves every 30-60 minutes or immediately if contamination is suspected.[15] For extended operations, consider double-gloving.
Body Protection Flame-resistant lab coatA long-sleeved, flame-resistant lab coat should be worn and fully fastened to protect the skin.[13][14]
Footwear Closed-toe shoesFully enclosed shoes are required to protect against spills.[13][14]
Respiratory Protection NIOSH-approved respiratorIf there is a risk of generating dust or aerosols, and work cannot be conducted in a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required.[16][17] All respirator users must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard.[15]
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][9] The container should be kept tightly closed.[1][10]

  • Preparation and Weighing:

    • All handling, including weighing, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1][9]

    • Don all required PPE as outlined in the previous section.

  • Experimental Use:

    • When adding the compound to a reaction vessel, do so carefully to avoid splashing or creating dust.

    • Wash hands thoroughly after handling, even if gloves were worn.[9][10]

Emergency Procedures:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][10][11] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9][10][11] Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[9][10][11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9][10] Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Workflow:

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal Contaminated Gloves Contaminated Gloves Solid Chemical Waste Solid Chemical Waste Contaminated Gloves->Solid Chemical Waste Empty Container Empty Container Empty Container->Solid Chemical Waste Surplus Compound Surplus Compound Surplus Compound->Solid Chemical Waste Licensed Waste Disposal Facility Licensed Waste Disposal Facility Solid Chemical Waste->Licensed Waste Disposal Facility Dispose according to regulations

Caption: A simplified workflow for waste disposal.

Disposal Guidelines:

  • Solid Waste: All disposable PPE (gloves, etc.), empty containers, and surplus compound should be collected in a designated and clearly labeled solid chemical waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in an appropriate, labeled liquid waste container.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1][9][10] This typically involves disposal through a licensed waste management company. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, you can confidently and safely incorporate Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate into your research endeavors. Our commitment to your success extends to ensuring a safe working environment.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • PubChem. methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. [Link]

  • DEPOSITROL PY5200. Material Safety Data Sheet. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (October 06, 2022). [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. (December 06, 2006). [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (May 28, 2025). [Link]

  • ResearchGate. Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (March 02, 2021). [Link]

  • PMC. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. [Link]

  • ACS Publications. Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (August 09, 2008). [Link]

  • ResearchGate. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (December 28, 2025). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。